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molecular formula C14H10N2O3 B8668300 5-Nitro-2-(p-tolyl)benzoxazole

5-Nitro-2-(p-tolyl)benzoxazole

Cat. No. B8668300
M. Wt: 254.24 g/mol
InChI Key: RBSSTDDYTRQJBJ-UHFFFAOYSA-N
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Patent
US08501713B2

Procedure details

To 5-nitro-2-p-tolylbenzo[d]oxazole (4.8 g, 18.90 mmol) in ethyl acetate/acetic acid (250 ml/1 mL) was added palladium on carbon (480 mg). The reaction vessel was purged three times with nitrogen, followed by hydrogen three times, and then left stirring under hydrogen for 16 h. The reaction vessel was finally purged three times with nitrogen, before filtration on a pad of Celite®, which was washed with ethyl acetate. The organic solution was washed with saturated aqueous Na2CO3, followed by brine. The combined organic layers were dried over anhydrous MgSO4 and evaporated to afford 2.5 g (60%) of the title compound.
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
ethyl acetate acetic acid
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
480 mg
Type
catalyst
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[O:11][C:10]([C:12]3[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=3)=[N:9][C:8]=2[CH:19]=1)([O-])=O>C(OCC)(=O)C.C(O)(=O)C.[Pd]>[C:15]1([CH3:18])[CH:14]=[CH:13][C:12]([C:10]2[O:11][C:7]3[CH:6]=[CH:5][C:4]([NH2:1])=[CH:19][C:8]=3[N:9]=2)=[CH:17][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(N=C(O2)C2=CC=C(C=C2)C)C1
Name
ethyl acetate acetic acid
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OCC.C(C)(=O)O
Name
Quantity
480 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirring under hydrogen for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was purged three times with nitrogen
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
The reaction vessel was finally purged three times with nitrogen
FILTRATION
Type
FILTRATION
Details
before filtration on a pad of Celite®, which
WASH
Type
WASH
Details
was washed with ethyl acetate
WASH
Type
WASH
Details
The organic solution was washed with saturated aqueous Na2CO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)C=1OC2=C(N1)C=C(C=C2)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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